Sprengelianine, (+/-)-
Description
Sprengelianine, a (±)-racemic mixture, is a naturally occurring compound isolated from H. sprengelianum alongside other coumarin derivatives such as phellopterin, imperatorin, columbianadin, columbianetin, and racemic marmesin . Structurally, sprengelianine belongs to the coumarin family, characterized by a benzopyrone core, but its stereochemical complexity (racemic form) distinguishes it from enantiomerically pure analogs.
Properties
CAS No. |
36706-20-4 |
|---|---|
Molecular Formula |
C19H20O5 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-(7-oxo-2,3-dihydrofuro[3,2-g]chromen-2-yl)propan-2-yl (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C19H20O5/c1-5-11(2)18(21)24-19(3,4)16-9-13-8-12-6-7-17(20)23-14(12)10-15(13)22-16/h5-8,10,16H,9H2,1-4H3/b11-5+ |
InChI Key |
HHNCJFKRMZDTHW-VZUCSPMQSA-N |
SMILES |
CC=C(C)C(=O)OC(C)(C)C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3 |
Isomeric SMILES |
C/C=C(\C)/C(=O)OC(C)(C)C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3 |
Canonical SMILES |
CC=C(C)C(=O)OC(C)(C)C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3 |
Synonyms |
deltoin |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Table 1: Structural and Source Comparison of Sprengelianine and Related Coumarins
Pharmacological and Functional Differences
- Bioactivity : Sprengelianine’s racemic form may reduce its binding affinity to enzymes like cytochrome P450 compared to imperatorin, which shows strong inhibitory effects due to its prenyl group .
- Solubility and Stability : The diol group in sprengelianine enhances water solubility relative to bergapten but reduces lipid solubility, limiting its bioavailability in hydrophobic environments.
- Ecological Role : Sprengelianine’s accumulation in H. sprengelianum correlates with UV protection, whereas vaginidiol (a related alkaloid) in the same plant exhibits insecticidal properties .
Q & A
Q. How should researchers document experimental protocols for (±)-Sprengelianine to ensure reproducibility?
- Methodological Answer : Provide step-by-step synthetic procedures, including exact molar ratios, reaction times, and purification methods. For biological assays, specify cell passage numbers, serum batches, and incubation conditions. Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for data archiving. Raw datasets (e.g., NMR spectra, chromatograms) must be uploaded as supplementary files with metadata tags .
Q. What are the best practices for presenting contradictory data in publications on (±)-Sprengelianine?
- Methodological Answer : Clearly delineate experimental variables (e.g., assay conditions, compound sources) that may explain discrepancies. Use funnel plots or sensitivity analyses to assess bias. Acknowledge limitations and propose follow-up studies (e.g., structural analogs to test hypotheses). Peer review pre-submission can identify oversights in data interpretation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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